(3S)-1-oxaspiro[4.4]nonan-3-ol
Description
(3S)-1-oxaspiro[4.4]nonan-3-ol is a chiral spirocyclic ether-alcohol characterized by a 1-oxaspiro[4.4]nonane backbone with a hydroxyl group at the 3-position in the S-configuration. Its molecular formula is C₈H₁₄O₂, and the CAS Registry Number is 1331825-49-0 . The compound’s spirocyclic framework and stereochemistry make it a valuable intermediate in pharmaceuticals, agrochemicals, and fragrance synthesis .
Properties
IUPAC Name |
(3S)-1-oxaspiro[4.4]nonan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYLVXISVKDBSA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Key Features
The following compounds share structural similarities with (3S)-1-oxaspiro[4.4]nonan-3-ol, differing in substituents, ring size, or functional groups:
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
- CAS: Not explicitly listed.
- Structure : Contains a mesityl (2,4,6-trimethylphenyl) group and an α,β-unsaturated lactone ring.
- Role : Metabolite of the acaricide spiromesifen , contributing to its pesticidal activity .
- Key Difference: The presence of a conjugated enone system and aromatic substituent enhances its electrophilic reactivity, unlike the hydroxyl group in the target compound.
(2S,5R,9S)-9-Acetyl-9-hydroxy-2,7,8-trimethyl-1-oxaspiro[4.4]non-7-en-6-one
- Molecular Formula : C₁₇H₂₆O₅ (MW: 462.712 g/mol) .
- Structure : Features a ketone , acetyl , and hydroxyl groups on a spirocyclic backbone.
- Application : Likely used in natural product synthesis due to its complex stereochemistry.
- Key Difference : Additional methyl and acetyl groups increase hydrophobicity compared to the simpler hydroxylated target compound.
1-Oxaspiro[4.5]deca-6,9-dien-2,8-dione Derivatives
- Examples: N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide:
- Melting Point: 173–174°C; [α]D: +92.8° (c: 0.125, EtOAc) . N-((3S)-3-{[(4-Methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-7-yl) benzamide:
- Melting Point : 174–175°C; [α]D : +112.0° (c: 0.125, EtOAc) .
- Key Differences : Larger spiro ring (4.5 vs. 4.4) and sulfonamide/amide substituents enhance polarity and hydrogen-bonding capacity.
1-Oxaspiro[4.4]nonan-2-one
Physicochemical and Functional Comparisons
- Solubility : Hydroxyl-containing analogs (e.g., target compound) are expected to have higher aqueous solubility than ketone or aryl-substituted derivatives .
- Stereochemical Impact : The (3S) configuration in the target compound may enhance enantioselective interactions in drug-receptor binding compared to racemic analogs .
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